
Lanthanum methoxyethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum methoxyethoxide is an organometallic compound that contains lanthanum, a rare earth element, and methoxyethoxide groups. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. This compound is typically used as a precursor for the synthesis of lanthanum-containing materials, such as lanthanum oxide films.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum methoxyethoxide can be synthesized through the reaction of lanthanum chloride with sodium methoxyethoxide in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
LaCl3+3NaOCH2CH3→La(OCH2CH3)3+3NaCl
Industrial Production Methods
In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lanthanum methoxyethoxide undergoes various chemical reactions, including hydrolysis, oxidation, and ligand exchange reactions.
-
Hydrolysis: : When exposed to moisture, this compound hydrolyzes to form lanthanum hydroxide and methanol.
La(OCH2CH3)3+3H2O→La(OH)3+3HOCH2CH3
-
Oxidation: : The compound can be oxidized to form lanthanum oxide, which is a valuable material in various applications.
2La(OCH2CH3)3+3O2→2La2O3+6HOCH2CH3
-
Ligand Exchange: : this compound can undergo ligand exchange reactions with other alkoxides or organic ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and various organic ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions of this compound include lanthanum hydroxide, lanthanum oxide, and various organometallic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lanthanum methoxyethoxide has a wide range of applications in scientific research, particularly in the fields of materials science, chemistry, and catalysis.
Mechanism of Action
The mechanism of action of lanthanum methoxyethoxide in catalysis involves the coordination of the lanthanum ion with the reactants, facilitating the formation of intermediate species and lowering the activation energy of the reaction. The methoxyethoxide ligands can also participate in the reaction by stabilizing the intermediate species and enhancing the overall catalytic activity .
Comparison with Similar Compounds
Lanthanum methoxyethoxide can be compared with other lanthanum alkoxides, such as lanthanum ethoxide and lanthanum isopropoxide. These compounds share similar chemical properties and applications but differ in their reactivity and stability.
Lanthanum Ethoxide: Similar to this compound, lanthanum ethoxide is used as a precursor for the synthesis of lanthanum-containing materials. it is less stable and more reactive due to the shorter alkoxide chain.
Lanthanum Isopropoxide: This compound is more stable than this compound and is used in similar applications.
Conclusion
This compound is a versatile compound with significant applications in materials science, chemistry, and catalysis. Its unique properties and reactivity make it a valuable precursor for the synthesis of lanthanum-containing materials and a useful catalyst in various chemical reactions. The comparison with similar compounds highlights its distinct advantages and potential for further research and development.
Properties
Molecular Formula |
C9H24LaO6 |
|---|---|
Molecular Weight |
367.19 g/mol |
IUPAC Name |
lanthanum;2-methoxyethanol |
InChI |
InChI=1S/3C3H8O2.La/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
InChI Key |
YPKCZBIEMQXFTM-UHFFFAOYSA-N |
Canonical SMILES |
COCCO.COCCO.COCCO.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


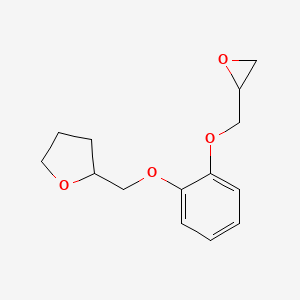

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
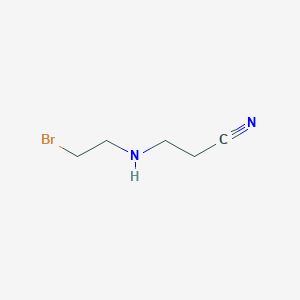
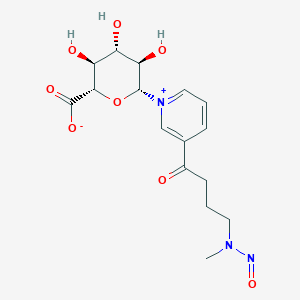
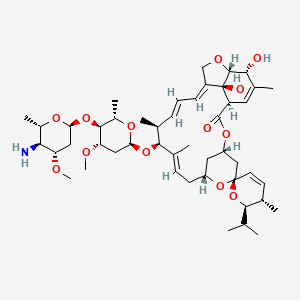
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)
![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)
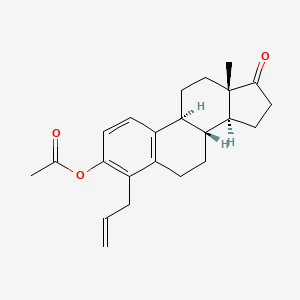
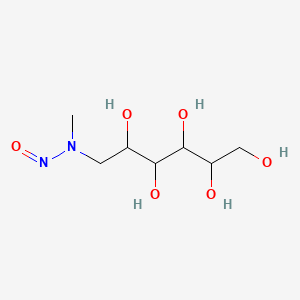
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
